Monolayer Structural Order: Benzyl Mercaptans Achieve Near-Ideal Packing While Thiophenols Form Disordered Films on Au(111)
In a direct head-to-head comparison of four aromatic thiol classes on Au(111), benzyl mercaptans (class II, bearing the -CH₂- spacer) produced sharp, well-defined reductive desorption peaks in cyclic voltammetry with surface coverages equivalent to close-packed n-alkanethiol monolayers (approximately 7.8 × 10⁻¹⁰ mol/cm², corresponding to 21.3 Ų/molecule). In contrast, thiophenols (class I, no spacer) gave broad, ill-defined desorption peaks and achieved only ~60% of full monolayer coverage, indicating poorly ordered film structures [1]. Water contact angle measurements corroborated this: unsubstituted benzyl mercaptan SAMs showed 83° vs. 70° for the analogous thiophenol monolayer [1]. The authors explicitly attribute this dichotomy to 'the significance of the inserted methylene unit,' which permits a herringbone packing motif with near-vertical aromatic ring orientation unachievable by thiophenols, whose rings tilt toward the surface creating steric constraints [1].
| Evidence Dimension | Monolayer structural order and packing density on Au(111) |
|---|---|
| Target Compound Data | Benzyl mercaptans (class with -CH₂- spacer): sharp desorption peak; surface coverage ~7.8 × 10⁻¹⁰ mol/cm² (~21.3 Ų/molecule); water contact angle 83° (X=H); well-ordered (√3 × √3)R30° structure by STM [1] |
| Comparator Or Baseline | Thiophenols (class without -CH₂- spacer): broad, ill-defined desorption peak; surface coverage ~60% of full monolayer; water contact angle 70° (X=H); poor film structure by STM [1] |
| Quantified Difference | ~40% higher surface coverage; 13° higher water contact angle; qualitative categorical difference in CV peak sharpness and STM-observed order [1] |
| Conditions | Self-assembled monolayers on evaporated Au(111); cyclic voltammetry in 0.5 M KOH; water contact angle goniometry; STM imaging; ellipsometry [1] |
Why This Matters
Procurement of (4-aminophenyl)methanethiol over 4-aminothiophenol is essential when application requires well-ordered, densely packed monolayers with predictable barrier properties—the -CH₂- spacer is the structural determinant of film quality, not merely an incremental modification.
- [1] Tao, Y.-T., Wu, C.-C., Eu, J.-Y., Lin, W.-L., Wu, K.-C., & Chen, C.-H. (1997). Structure Evolution of Aromatic-Derivatized Thiol Monolayers on Evaporated Gold. Langmuir, 13(15), 4018–4023. doi:10.1021/la9700984 View Source
